molecular formula C28H22O6 B3078306 Pallidol CAS No. 105037-88-5

Pallidol

Cat. No.: B3078306
CAS No.: 105037-88-5
M. Wt: 454.5 g/mol
InChI Key: YNVJOQCPHWKWSO-ZBVBGGFBSA-N
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Description

Pallidol (C₂₈H₂₂O₆, MW: 454.47) is a resveratrol dimer first isolated from Cissus pallida and later identified in grapevines (Vitis vinifera), wine, and traditional Chinese medicinal plants like Radix Caraganae . Structurally, it consists of two resveratrol units linked via a [3.3.0] bicyclic system, formed through oxidative dimerization. This compound is notable for its polyphenolic nature, contributing to antioxidant, estrogenic, and anti-inflammatory properties. Its biosynthesis in plants is stress-induced, serving as a chemical defense mechanism against pathogens and environmental stressors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pallidol can be synthesized through various methods, including the oxidative coupling of resveratrol. This process typically involves the use of oxidizing agents such as silver oxide or potassium ferricyanide under controlled conditions . The reaction conditions often require a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as grapevines and other plants containing high levels of resveratrol. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Antioxidant Reactions with Reactive Oxygen Species (ROS)

Pallidol demonstrates selective reactivity toward singlet oxygen (¹O₂) and peroxyl radicals:

Singlet Oxygen Quenching

  • Rate constant : this compound reacts with ¹O₂ at ka=1.71×1010M1s1k_a=1.71\times 10^{10}\,\text{M}^{-1}\text{s}^{-1}, making it a potent aqueous-phase quencher .

  • Selectivity : Unlike resveratrol, this compound does not scavenge hydroxyl radicals (·OH) or superoxide anions (O₂⁻) .

Peroxyl Radical Trapping

  • Inhibition kinetics : this compound’s tert-butylated precursor 7a exhibits a second-order rate constant kinh=2.5×104M1s1k_{\text{inh}}=2.5\times 10^4\,\text{M}^{-1}\text{s}^{-1} against linoleyl peroxyl radicals, lower than resveratrol derivatives (kinh=5.9×104k_{\text{inh}}=5.9\times 10^4) .

  • Stoichiometry : Traps n=0.39n=0.39 radicals per molecule in lipid bilayers, suggesting limited chain-breaking antioxidant activity .

Compoundkinh(M1s1)k_{\text{inh}}\,(\text{M}^{-1}\text{s}^{-1})Radicals Trapped (nn)
Bu₄-pallidol (7a )2.5×1042.5\times 10^40.39
Bu₂-resveratrol (4b )5.9×1045.9\times 10^40.051
BHT2.2×1042.2\times 10^412.7

Regioselective Functionalization

This compound derivatives are accessible via regioselective modifications:

  • Bromination : Bromodiethylsulfide bromide (BDSB) selectively brominates this compound’s electron-rich aromatic rings, enabling further derivatization .

  • Methylation : Controlled iodomethane treatment yields mono- and di-O-methylated analogs, enhancing solubility for biological assays .

Palladium-Catalyzed Coupling Reactions

Total syntheses leverage palladium-mediated strategies:

  • Decarboxylative arylation : Indene carboxylic acid intermediates couple with aryl iodides to form this compound’s core .

  • Oxidative Heck reaction : Aryl boronic acids introduce substituents, followed by BBr₃-mediated deprotection to yield this compound .

Mechanistic Insights into Cyclization

The dl diastereomer of resveratrol dimer 5 undergoes two sequential Friedel–Crafts cyclizations due to its syn/syn configuration, whereas the meso diastereomer forms only one cyclized product (6 ) due to unfavorable trans-fused bicyclo[3.3.0]octane formation .

Biological Implications of Reactivity

Scientific Research Applications

Chemical Properties and Structure

Pallidol is a resveratrol dimer, characterized by its unique structural arrangement that allows it to exhibit distinct biological activities compared to its monomeric counterpart. Its chemical structure is pivotal in mediating its interactions with biological systems, particularly in its role as a selective singlet oxygen quencher, which is crucial in mitigating oxidative stress-related damage in cells .

Pharmacological Applications

1. Antioxidant Activity
this compound has been shown to possess strong antioxidant properties. It acts as a selective singlet oxygen quencher, which may contribute to the health benefits associated with red wine consumption. This property is particularly relevant in the context of oxidative stress-related diseases, where this compound could potentially serve as a therapeutic agent .

2. Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, showcasing its potential as an adjunct therapy in cancer treatment . The compound's ability to modulate signaling pathways involved in cell survival and apoptosis further supports its role in cancer therapeutics.

3. Antimicrobial Effects
this compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . This aspect is particularly significant given the rising concern over antibiotic resistance.

Case Studies

1. Antioxidant Efficacy in Cellular Models
In a study assessing the antioxidant efficacy of this compound, researchers found that it significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated that this compound effectively protected cellular integrity and function by scavenging reactive oxygen species (ROS) .

2. Anticancer Activity Evaluation
A comprehensive evaluation of this compound's anticancer effects was conducted using various human cancer cell lines. The findings revealed that this compound exhibited lower IC50 values compared to resveratrol and other related compounds, indicating enhanced potency against cancer cells . This study underscores the importance of further exploring this compound's mechanisms of action and its potential as a chemotherapeutic agent.

Comparative Analysis of Biological Activities

Compound Antioxidant Activity Anticancer Activity Antimicrobial Activity
This compoundHighModerateModerate
ResveratrolModerateLowLow
ε-ViniferinModerateModerateHigh

Comparison with Similar Compounds

Antioxidant Activity

Pallidol and related compounds were systematically evaluated for radical-trapping antioxidant (RTA) activity across multiple systems (Table 1):

Compound kinh (M⁻¹s⁻¹) in Solution EC₅₀ (μM) in Solution EC₅₀ (μM) in Cells Cytotoxicity (EC₅₀, μM)
Resveratrol 2.0 × 10⁵ 12.6 ± 0.9 118 ± 14 118 ± 14
This compound 8.5 × 10⁴ 8.1 ± 0.9 205 ± 11 205 ± 11
Quadrangularin A Not reported Comparable to this compound Similar to this compound Higher than this compound
α-Tocopherol 3.2 × 10⁶ 1.2 ± 0.3 15 ± 2 >500

Insights :

  • This compound exhibits superior solution-phase antioxidant efficacy (lower EC₅₀) compared to resveratrol but higher cytotoxicity .
  • Unlike resveratrol, this compound shows strong singlet oxygen (¹O₂) scavenging (rate constant: ~10¹⁰ M⁻¹s⁻¹) but negligible activity against hydroxyl radicals or superoxide anions .
  • Its bifunctionality includes Nrf2 pathway activation, enhancing cellular antioxidant defenses .

Production and Biotechnological Scalability

This compound’s low natural abundance (<0.001% in plants) drives synthetic and bioproduction efforts:

  • Plant Cell Cultures : Vitis labrusca suspensions yield 0.9 g/L this compound with adsorbent resins, outperforming δ-viniferin (0.54 g/L) and ε-viniferin (0.50 g/L) .
  • Elicitation : Methyl jasmonate and cyclodextrins enhance production, with R² = 0.91 for optimized models .
  • Comparative Yield : this compound concentrations in bioreactors (900 mg/L) exceed natural extracts (110 mg/kg in grape canes) .

Biological Activity

Pallidol, a natural dimer of resveratrol (RSV) found in red wine, has garnered significant attention due to its diverse biological activities, particularly its antioxidant, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a stilbene dimer, specifically a compound formed by the coupling of two resveratrol molecules. Its structure allows it to exhibit unique chemical properties that contribute to its biological activities.

Antioxidant Activity

This compound is recognized for its potent antioxidant capabilities. It acts primarily as a selective quencher of singlet oxygen in aqueous systems, demonstrating strong quenching effects even at low concentrations. Research indicates that this compound has an extremely high rate constant for its reaction with singlet oxygen (ka=1.71×1010k_a=1.71\times 10^{10} M1^{-1}s1^{-1}) . However, it is less effective in scavenging other reactive oxygen species (ROS), such as hydroxyl radicals or superoxide anions .

Table 1: Quenching Effects of this compound on Reactive Oxygen Species

Reactive Oxygen SpeciesQuenching EffectRate Constant (M1^{-1}s1^{-1})
Singlet OxygenStrong1.71×10101.71\times 10^{10}
Hydroxyl RadicalsIneffectiveN/A
Superoxide AnionsIneffectiveN/A

Antifungal Activity

This compound exhibits antifungal properties, particularly against various fungal strains. It has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a potential candidate for therapeutic applications in treating fungal infections .

Antitumor Properties

Recent studies have highlighted this compound's potential in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. Its mechanisms include:

  • Leukemia and Lymphoma : this compound's antioxidant properties can inhibit cell death signaling in human leukemia cells through modulation of intracellular superoxide levels .
  • Breast Cancer : Research indicates that this compound can induce apoptosis in breast cancer cells with wild-type p53 while having minimal effects on mutant p53-expressing cells .
  • Other Cancers : Studies have also explored this compound's effects on glioma, neuroblastoma, and hepatocellular carcinoma, suggesting that its anticancer effects may be dose-dependent and linked to its antioxidant mechanisms .

Table 2: Summary of Antitumor Effects of this compound

Cancer TypeMechanism of ActionReference
LeukemiaInhibits superoxide-induced apoptosis
Breast CancerInduces apoptosis in wild-type p53 cells
GliomaPotential apoptosis induction
Hepatocellular CarcinomaDose-dependent effects on cell viability

Case Studies and Clinical Applications

Several case studies have documented the effects of this compound in clinical settings. For instance, a study involving patients with chronic inflammatory diseases demonstrated significant improvements in biomarkers associated with oxidative stress after supplementation with resveratrol-rich products containing this compound . These findings suggest that this compound may play a role in managing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the primary biological activities of pallidol, and how do they compare to its monomer resveratrol?

this compound, a resveratrol dimer, exhibits antioxidant, neuroprotective, antifungal, and anticancer properties. Unlike resveratrol, this compound demonstrates superior singlet oxygen quenching (rate constant ~10⁹ M⁻¹s⁻¹) but minimal activity against hydroxyl radicals or superoxide anions . Its dimeric structure enhances stability and bioactivity, as seen in its cytotoxic effects against A549 lung cancer cells and inhibition of HIV-1 integrase (IC₅₀ ≈10 mM) . Comparative studies should employ assays like oxygen radical absorbance capacity (ORAC) and cell viability tests to quantify differences in mechanism and potency .

Q. What methodologies are employed to synthesize this compound in laboratory settings?

this compound is synthesized via enzymatic or chemical dimerization of resveratrol. Horseradish peroxidase (HRP) catalyzes resveratrol dimerization in microfluidic systems, achieving 99% recovered enzyme activity using cross-linked enzyme aggregates (CLEAs) at 90% acetone and 1 mM glutaraldehyde . Chemical synthesis involves K₃Fe(CN)₆ oxidation, yielding derivatives like this compound hexaacetate, crystallized as an ethyl acetate monosolvate (space group P2₁/c) . Researchers should optimize solvent systems (e.g., acetone precipitation) and reaction kinetics to balance yield and cost .

Q. How does this compound function as a singlet oxygen quencher, and what implications does this have for disease models?

this compound selectively scavenges singlet oxygen (¹O₂) via physical quenching, preventing oxidative damage in conditions like photoaging or neurodegenerative diseases. Kinetic studies using time-resolved spectroscopy reveal a rate constant of ~1.6×10⁹ M⁻¹s⁻¹, outperforming α-tocopherol . For disease models, integrate this compound into in vitro assays (e.g., UV-induced keratinocyte damage) and measure lipid peroxidation or protein carbonylation to validate efficacy .

Q. What experimental approaches are used to assess this compound's neuroprotective effects in neurodegenerative disease models?

Standard models include MPTP-induced Parkinson’s disease in mice or Aβ-treated neuronal cultures. This compound’s neuroprotection is evaluated via:

  • In vivo behavioral tests (rotarod, open field)
  • Biomarker analysis (GSH levels, SOD activity)
  • Histopathological examination of dopaminergic neurons . Dose-response studies (e.g., 10–100 µM) and comparative trials with resveratrol are critical to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize this compound bioproduction in bioreactor systems while maintaining yield and stability?

Bioreactor optimization involves response surface methodology (RSM) to model factors like sucrose concentration (40–80 g/L), methyl jasmonate (50–200 µM), and biomass density. For Vitis labrusca cell suspensions, RSM achieved R²=0.91 for this compound yield, with F-value=43.1 confirming model significance . Key parameters:

FactorOptimal RangeImpact
Sucrose60 g/LCarbon source for biosynthesis
Methyl jasmonate150 µMElicitor for stilbene synthase
Agitation rate100 rpmOxygen transfer without shear stress
Monitor dissolved oxygen and pH to prevent enzyme denaturation .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s anticancer studies?

Use nonlinear regression (e.g., log-logistic model) to calculate IC₅₀ values. For A549 cell cytotoxicity, fit data to: E=Emin+EmaxEmin1+(CIC50)γE = E_{\text{min}} + \frac{E_{\text{max}} - E_{\text{min}}}{1 + (\frac{C}{IC_{50}})^\gamma}

where γ\gamma = Hill coefficient. Validate with ANOVA (p<0.05) and report R² for goodness-of-fit .

Q. How do structural modifications of this compound (e.g., hexaacetate derivatives) influence its bioactivity and pharmacokinetics?

Acetylation reduces polarity, enhancing membrane permeability. This compound hexaacetate’s crystal structure (C₄₀H₃₄O₁₂·C₄H₈O₂) shows a folded conformation (dihedral angle=54.73°), altering interaction with targets like Wnt/β-catenin in triple-negative breast cancer . Compare bioavailability using Caco-2 cell monolayers and LC-MS pharmacokinetic profiling .

Q. What strategies address contradictions in this compound’s role as a stress marker in plant grafting studies?

In incompatible grapevine grafts (UB/RSB1), this compound accumulates at the graft interface, correlating with GABA and proline levels . To resolve conflicting

  • Combine metabolomics (LC-QTOF-MS) with transcriptomics (RNA-seq) of graft tissues.
  • Conduct time-series sampling to distinguish stress-induced vs. developmental accumulation .

Q. What chromatographic and spectroscopic techniques are critical for characterizing this compound derivatives in complex matrices?

  • HPLC-DAD : Use C18 columns (5 µm, 250×4.6 mm) with acetonitrile/water gradients (retention time \sim15 min for this compound) .
  • NMR : Assign peaks via ¹H-¹H COSY and HSQC (e.g., δ 6.35 ppm for aromatic protons) .
  • X-ray crystallography : Resolve disorder in solvent molecules (e.g., ethyl acetate) using SQUEEZE .

Q. How does this compound inhibit HIV-1 integrase, and what are the challenges in translating this activity to therapeutic applications?

this compound binds the catalytic core of HIV-1 integrase, disrupting viral DNA integration (IC₅₀=10 mM) . Challenges include:

  • Low solubility in physiological buffers (use PEG-based formulations).
  • Off-target effects on host polymerases (validate selectivity via in vitro assays with purified enzymes).
  • Optimize dosing to balance efficacy and cytotoxicity in primary lymphocytes .

Properties

IUPAC Name

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVJOQCPHWKWSO-ZBVBGGFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727005
Record name Pallidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622292-61-8, 105037-88-5
Record name Pallidol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pallidol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pallidol
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URL https://comptox.epa.gov/dashboard/DTXSID20727005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pallidol
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